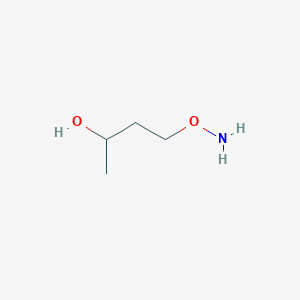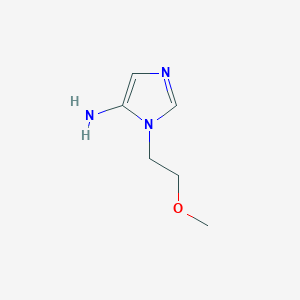![molecular formula C21H21N3O2 B2715346 butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 843622-89-9](/img/structure/B2715346.png)
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a butyl ester group attached to an indoloquinoxaline core, which contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
For instance, indole derivatives are known to play a significant role in cell biology and have been used in the treatment of various disorders . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Mode of Action
Indole and quinoxaline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Indole and quinoxaline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Indole and quinoxaline derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole and quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole, a related compound, is known to be produced by the degradation of tryptophan in higher plants
准备方法
The synthesis of butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core.
Indole Formation: The quinoxaline core is then subjected to a series of reactions to introduce the indole moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to minimize environmental impact .
化学反应分析
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Pharmacology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
相似化合物的比较
butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be compared with other similar compounds such as:
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: An indoloquinoxaline antibiotic that binds to DNA and inhibits transcription.
Atinoleutin: Another indoloquinoxaline compound with anticancer properties.
The uniqueness of this compound lies in its specific ester group, which may influence its solubility, bioavailability, and overall biological activity compared to other similar compounds.
属性
IUPAC Name |
butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBYFVMOHEGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2715268.png)
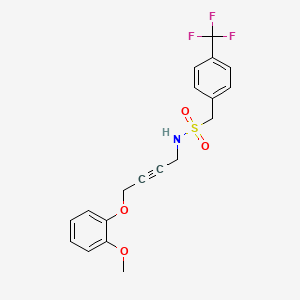
![ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2715272.png)
![3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2715273.png)
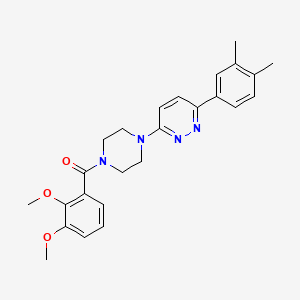
![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)
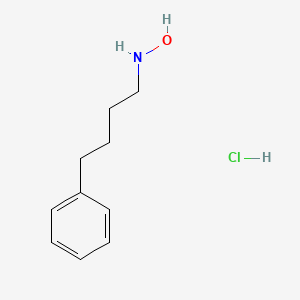
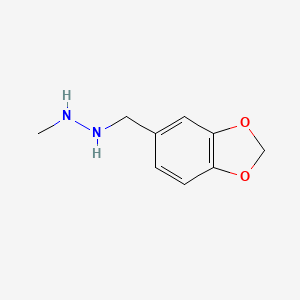
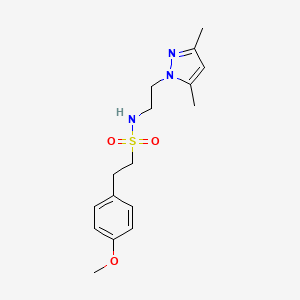
![2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2715282.png)
